molecular formula C16H11FN4O2S B2554222 NCGC00249987

NCGC00249987

Cat. No.: B2554222
M. Wt: 342.3 g/mol
InChI Key: DRXIKWHRYGIZNG-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCGC00249987 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The detailed synthetic route includes:

    Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.

    Functional Group Introduction: Subsequent steps involve the introduction of specific functional groups to enhance the compound’s activity and selectivity. This includes halogenation, nitration, and sulfonation reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Key steps include:

    Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis steps.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

NCGC00249987 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

NCGC00249987 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    NCGC00249988: Another Eya2 inhibitor with similar properties but different binding affinities.

    NCGC00249989: A compound with broader specificity, targeting multiple Eya family members.

Uniqueness

NCGC00249987 is unique due to its high selectivity and allosteric inhibition mechanism. Unlike other inhibitors, it specifically targets Eya2 without affecting other Eya family members, making it a valuable tool for studying Eya2’s role in cancer progression .

Properties

IUPAC Name

3-fluoro-N-[(E)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2S/c17-12-4-1-3-11(9-12)15(22)21-20-10-13-5-6-14(23-13)24-16-18-7-2-8-19-16/h1-10H,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIKWHRYGIZNG-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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